6-(2,4-Dimethylphenoxy)hexan-1-ol
Description
Properties
IUPAC Name |
6-(2,4-dimethylphenoxy)hexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-12-7-8-14(13(2)11-12)16-10-6-4-3-5-9-15/h7-8,11,15H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEYMQWIXBYCFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity and physicochemical properties of hexan-1-ol derivatives are highly sensitive to substituent variations. Key comparisons include:
Key Observations :
- Bioactivity: The 2,4-dimethylphenoxy group in 6-(2,4-Dimethylphenoxy)hexan-1-ol confers anticonvulsant-analgesic properties, likely due to enhanced receptor binding via aromatic π-π interactions and steric effects . In contrast, dichloropyrimidinyl-substituted analogs (e.g., compound 8a) show kinase inhibition, attributed to halogen-mediated hydrogen bonding .
- Lipophilicity: Phenyl-substituted derivatives (e.g., 6-Phenylhexan-1-ol) exhibit higher logP values (~4.5) compared to dimethylphenoxy analogs (logP ~3.8), impacting their membrane permeability .
- Synthetic Utility: Compounds like 6-[(4-vinylbenzyl)oxy]hexan-1-ol are key monomers in photo-responsive polymers, where the vinyl group enables crosslinking .
Pharmacological Profiles
- Anticonvulsant Activity: 6-(2,4-Dimethylphenoxy)hexan-1-ol (compound 21 in ) demonstrates an ED₅₀ of 21 mg/kg in rodent models, outperforming 2,3-dimethylphenoxy analogs (ED₅₀: 27–35 mg/kg). This suggests that para-methyl positioning optimizes steric compatibility with target receptors .
- Toxicity: Chlorinated derivatives (e.g., 8a) may pose higher toxicity risks due to metabolic generation of reactive intermediates, whereas dimethylphenoxy analogs show favorable safety margins .
Physicochemical Properties
- Solubility: The hydroxyl group in 6-(2,4-Dimethylphenoxy)hexan-1-ol improves aqueous solubility (≈15 mg/L) compared to fully alkylated analogs like 6-Methylheptan-1-ol (<5 mg/L) .
- Thermal Stability: Phenolic ethers generally exhibit higher thermal stability (decomposition >200°C) than ester-linked analogs (e.g., hexan-6-olide, decomposition at ~150°C) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(2,4-Dimethylphenoxy)hexan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Substitution Reactions : React 2,4-dimethylphenol with a hexanol derivative (e.g., 6-bromohexan-1-ol) under alkaline conditions (e.g., K₂CO₃) to facilitate nucleophilic aromatic substitution. Control temperature (80–120°C) and solvent polarity (e.g., DMF or acetone) to minimize side reactions .
- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems. Monitor reaction progress via TLC or GC-MS .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Purity can be verified via HPLC (>95%) .
Q. What spectroscopic and chromatographic methods are most effective for characterizing 6-(2,4-Dimethylphenoxy)hexan-1-ol?
- Methodology :
- NMR Analysis : Use - and -NMR to confirm the phenolic ether linkage (δ 6.5–7.2 ppm for aromatic protons) and hydroxyl group (δ 1.5–2.0 ppm, broad). Compare with databases for structural validation .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to determine molecular ion peaks (e.g., [M+H]⁺ at m/z 236.2) and fragmentation patterns .
- IR Spectroscopy : Identify key functional groups (O-H stretch at 3200–3600 cm⁻¹, C-O-C at 1200–1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 6-(2,4-Dimethylphenoxy)hexan-1-ol across studies?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls, incubation times) to isolate compound-specific effects .
- Orthogonal Assays : Validate results using complementary techniques (e.g., in vitro enzyme inhibition assays vs. in vivo models) .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile variability in IC₅₀ values or dose-response curves .
Q. What theoretical frameworks explain the compound’s reactivity in organocatalytic or enzymatic systems?
- Methodology :
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict electron density distribution, focusing on the steric hindrance of the 2,4-dimethylphenyl group and its impact on nucleophilic attack .
- Kinetic Studies : Perform time-resolved experiments to determine rate constants for oxidation/reduction pathways. Compare with analogs lacking methyl groups to isolate steric/electronic effects .
Q. How can the compound’s structure-activity relationship (SAR) guide the design of derivatives with enhanced selectivity?
- Methodology :
- SAR Profiling : Synthesize derivatives with modified phenoxy substituents (e.g., halogenation) or alkyl chain lengths. Test bioactivity in target systems (e.g., antimicrobial or anti-inflammatory assays) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450 enzymes). Prioritize derivatives with improved binding energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
